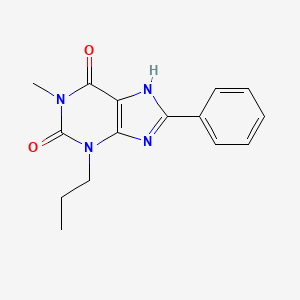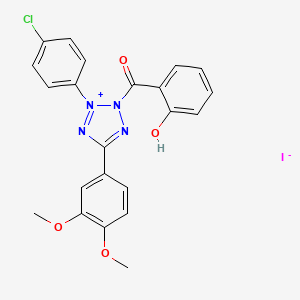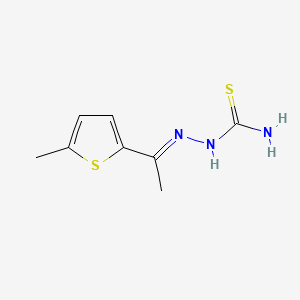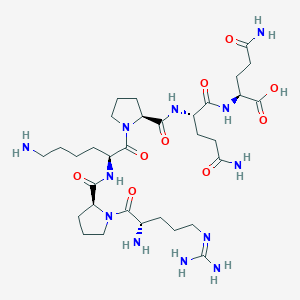
N-Oleoyl-N'-stearoylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oleoyl-N’-stearoylethylenediamine is a chemical compound that belongs to the class of N-acyl-ethylenediamines It is characterized by the presence of both oleoyl and stearoyl groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-N’-stearoylethylenediamine typically involves the reaction of ethylenediamine with oleoyl chloride and stearoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve ethylenediamine in an appropriate solvent, such as dichloromethane.
- Add oleoyl chloride dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- After the addition of oleoyl chloride, add stearoyl chloride in a similar manner.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of N-Oleoyl-N’-stearoylethylenediamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Oleoyl-N’-stearoylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products Formed
Oxidation: Oxidized products such as oxides or peroxides.
Reduction: Reduced products such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Oleoyl-N’-stearoylethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its role in modulating biological processes, such as cell signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Oleoyl-N’-stearoylethylenediamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may interact with transient receptor potential (TRP) channels, influencing pain perception and inflammation. Additionally, the compound can affect lipid metabolism and membrane fluidity, contributing to its biological activity.
Comparison with Similar Compounds
N-Oleoyl-N’-stearoylethylenediamine can be compared with other similar compounds, such as:
N-Oleoyl-dopamine: Shares the oleoyl group but has a different backbone structure.
N-Stearoyl-ethanolamine: Contains the stearoyl group but has an ethanolamine backbone.
N-Acyl-ethanolamines: A broader class of compounds with varying acyl groups and ethanolamine backbones.
Uniqueness
N-Oleoyl-N’-stearoylethylenediamine is unique due to its dual acylation with both oleoyl and stearoyl groups, which imparts distinct physicochemical properties and biological activities. This dual acylation can enhance its interaction with lipid membranes and modulate its biological effects more effectively than single-acylated compounds.
Properties
CAS No. |
688739-68-6 |
|---|---|
Molecular Formula |
C38H74N2O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C38H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17- |
InChI Key |
SBQJMINUQRPKKC-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


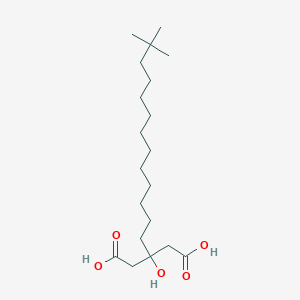
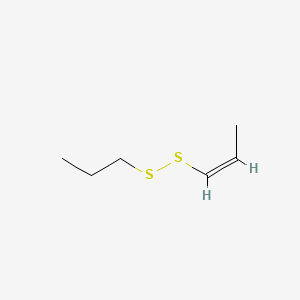
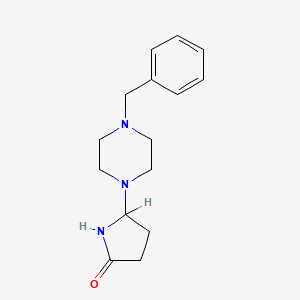
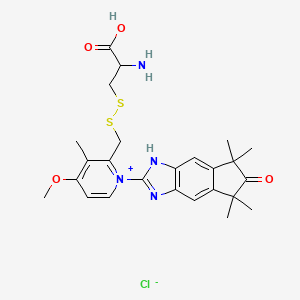
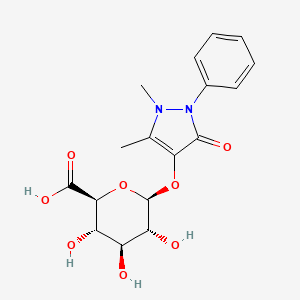
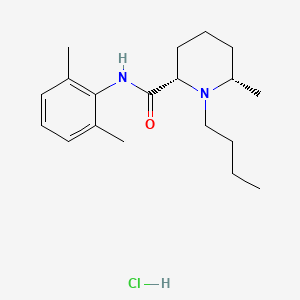
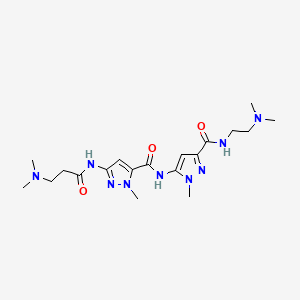

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
